1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone
CAS No.:
Cat. No.: VC15956659
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-(5-tert-butyl-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C14H17NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-8,15H,1-4H3 |
| Standard InChI Key | LNIUUTGMXMKOFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic indole scaffold fused to a benzene ring, with a tert-butyl group (-C(CH3)3) at position 5 and an acetyl moiety (-COCH3) at position 3. Computational modeling predicts a planar conformation for the indole core, with the tert-butyl group inducing steric hindrance that may influence intermolecular interactions. The acetyl group’s electron-withdrawing nature likely modulates the electronic density of the indole ring, affecting reactivity in substitution reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-(5-tert-butyl-1H-indol-3-yl)ethanone |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 3.2 (estimated) |
The tert-butyl group increases hydrophobicity, as evidenced by the predicted LogP of 3.2. This property may enhance membrane permeability in biological systems but could limit aqueous solubility, necessitating formulation adjustments for in vivo studies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related tert-butyl-indole derivatives show distinct signals:
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1H NMR: A singlet at δ 1.35 ppm for the tert-butyl group’s nine equivalent protons .
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13C NMR: A carbonyl carbon resonance at δ 205–210 ppm for the acetyl group .
Mass spectrometry typically reveals a molecular ion peak at m/z 215.3 ([M+H]+), consistent with the molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanone often begins with functionalized indole precursors. A representative protocol involves:
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Silylation: Protection of the indole nitrogen using triisopropylsilyl (TIPS) groups to prevent side reactions .
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Lithiation: Treatment with n-butyllithium at −78°C to deprotonate the 3-position, followed by acetyl group introduction via reaction with acetyl chloride .
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Deprotection: Removal of the TIPS group using tetrabutylammonium fluoride (TBAF) .
Table 2: Comparative Synthesis Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Silylation | TIPS-Cl, Imidazole | 92 |
| Acetylation | Acetyl chloride, n-BuLi | 78 |
| Deprotection | TBAF, THF | 85 |
Alternative routes employ Friedel-Crafts acylation, though regioselectivity challenges necessitate directing groups.
Structural Modifications
Introducing electron-donating or -withdrawing groups at the 5-position alters electronic properties:
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Halogenation: Bromination at the 4-position (using N-bromosuccinimide) enables cross-coupling reactions for diversification .
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Amination: Substitution with amino groups enhances water solubility but reduces metabolic stability .
Biological Activity and Mechanisms
Table 3: Bioactivity of Analogous Compounds
| Compound | Target | Activity (EC50/MIC) |
|---|---|---|
| Tris(indolyl)methylium | MRSA | 0.5 μg/mL |
| Quinolinone-3-carboxamide | CFTR | 0.1 μM |
The tert-butyl group’s role in improving potency is attributed to hydrophobic interactions with protein binding pockets .
Pharmacokinetic Considerations
Rat studies on similar indole derivatives reveal moderate clearance (28 mL/min/kg) and oral bioavailability (11%), suggesting extensive first-pass metabolism . Structural modifications to improve solubility (e.g., hydroxylation) are under investigation .
Applications and Future Directions
Industrial Applications
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Chemical Intermediates: Use in synthesizing fluorescent dyes or agrochemicals via further functionalization.
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